3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one is a complex organic compound belonging to the class of pyrano-pyrazole derivatives. This compound features a unique structure that combines a pyran ring with a pyrazole moiety, making it of interest in various fields, including medicinal chemistry and materials science. Its synthesis and characterization have been the subject of recent studies, highlighting its potential applications in drug development and other scientific areas.
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with different reagents under specific conditions. Recent literature has detailed efficient synthetic routes and characterized the resulting compounds using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its pyrazole structure. It falls under the broader category of flavonoid-like compounds due to its structural similarities with naturally occurring flavonoids.
The synthesis of 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one typically involves multi-step reactions. One common approach is through the condensation of 1-phenyl-1H-pyrazol-3-ol with various aldehydes in the presence of a base like sodium hydroxide. This reaction is followed by cyclization steps that lead to the formation of the pyrano[2,3-c]pyrazole framework .
The molecular structure of 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one consists of a pyran ring fused to a pyrazole ring, with two phenyl groups attached at specific positions. The presence of a methyl group at position 3 contributes to its unique properties.
3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one can undergo various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by the electron-withdrawing or donating nature of substituents on the phenyl rings, which can affect reaction rates and product distributions .
The mechanism by which 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one exerts its biological effects is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Studies indicate that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The exact pathways involve complex interactions at the molecular level that may include modulation of signaling pathways or induction of apoptosis in cancer cells .
Relevant analyses such as infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the compound .
The unique structure and properties of 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one make it suitable for several applications:
3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one (CAS 85094-13-9/30020-86-1) represents a fused tetracyclic system where a pyran ring bridges positions 2 and 3 of a pyrazole nucleus. Its core scaffold (Molecular Formula: C₁₉H₁₄N₂O₂; Molecular Weight: 302.33 g/mol) positions it as a bioisostere of flavonoid backbones, specifically mimicking 3-hydroxyflavone topology [5] [7]. Structural parallels arise from:
Table 1: Core Structural Attributes vs. Flavonoid Analogues
Attribute | 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one | 3-Hydroxyflavone |
---|---|---|
Core scaffold | Pyrano[2,3-c]pyrazole | Benzopyran-4-one |
Pharmacophoric groups | 5-Hydroxy, C4-carbonyl, N1-phenyl | 3-Hydroxy, C4-carbonyl |
ESIPT behavior | Dual-band fluorescence in MeOH/DMSO | Dual-band fluorescence |
LogP (Calculated) | 3.95 [5] | 3.10 |
Synthesis leverages Algar-Flynn-Oyamada (AFO) oxidative cyclization: Pyrazole-chalcones undergo H₂O₂-mediated annulation (NaOH/EtOH, −25°C→RT) to yield target structures at 30–67% efficiency [3] [4].
The compound integrates three key pharmacophores from bioactive pyrazole derivatives:
Table 2: Pharmacophoric Mapping to Marketed Pyrazole Drugs
Pharmacophore | Role in 3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one | Bioactive Pyrazole Reference |
---|---|---|
N1-Phenyl | Hydrophobic cavity engagement | Celecoxib (COX-2 inhibition) |
C3-Methyl | Conformational restriction | Allopurinol (XO inhibition) |
Enone | H-bonding/chelating moiety | Apixaban (Factor Xa binding) |
Derivatization occurs at C4-phenyl (Suzuki coupling) or C5-hydroxy (triflation→Heck/Sonogashira) to enhance target selectivity. C5-triflates show particular promise in generating C5-aryl variants for anticancer screening [3] [4].
Though not yet in marketed drugs, this scaffold features prominently in preclinical pipelines:
Table 3: Pipeline Status of Key Analogues
Application | Derivative Structure | Development Stage | Source |
---|---|---|---|
p38 MAPK inhibition | 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Molecular docking | BLD Pharm [2] |
Anticancer nanoagents | 4-(2-Hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole | In vitro | MDPI [3] |
ESIPT probes | 5-Hydroxy-2,6-diarylpyrano[2,3-c]pyrazol-4(2H)-one | Proof-of-concept | PMC [4] |
Current supply chains (e.g., BLD Pharm) emphasize cold-chain distribution for lab-scale quantities, reflecting instability of the enol form [2] [7].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3